molecular formula C21H18N2O3 B5808650 3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid

3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid

Cat. No. B5808650
M. Wt: 346.4 g/mol
InChI Key: LANYIAFGUJOXJZ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid is a compound that belongs to the class of pyrimidine derivatives. It has been studied extensively for its potential as a therapeutic agent in various medical conditions.

Mechanism of Action

The mechanism of action of 3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid involves the inhibition of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/AKT pathway. By inhibiting these pathways, it can suppress the growth of cancer cells and reduce inflammation. Additionally, it can modulate the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid has been shown to exhibit various biochemical and physiological effects. It can inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It also has neuroprotective effects by reducing oxidative stress and modulating the activity of various enzymes involved in the pathogenesis of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid in lab experiments include its potential as a therapeutic agent in various medical conditions, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and neuroprotective properties. However, the limitations of using this compound in lab experiments include the need for further studies to determine its safety and efficacy in humans and the need for optimization of its synthesis method.

Future Directions

There are several future directions for the study of 3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid. These include the optimization of its synthesis method, the determination of its safety and efficacy in humans, the identification of its molecular targets, and the development of more potent derivatives with improved pharmacological properties. Additionally, further studies are needed to determine its potential as a therapeutic agent in other medical conditions such as autoimmune diseases and cardiovascular diseases.

Synthesis Methods

The synthesis of 3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid involves several steps. The first step is the synthesis of 2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidine, which is achieved by reacting 2,6-dimethyl-4-nitrophenol with ethyl acetoacetate in the presence of a base. The second step involves the reaction of 2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidine with 3-bromo-3-(2-nitrophenyl)acrylic acid in the presence of a base to yield 3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid.

Scientific Research Applications

3-[3-(2,6-dimethyl-4-oxo-5-phenyl-1(4H)-pyrimidinyl)phenyl]acrylic acid has been studied for its potential as a therapeutic agent in various medical conditions such as cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(E)-3-[3-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1-yl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-14-20(17-8-4-3-5-9-17)21(26)22-15(2)23(14)18-10-6-7-16(13-18)11-12-19(24)25/h3-13H,1-2H3,(H,24,25)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANYIAFGUJOXJZ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC(=C2)C=CC(=O)O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N=C(N1C2=CC=CC(=C2)/C=C/C(=O)O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[3-(2,6-dimethyl-4-oxo-5-phenylpyrimidin-1(4H)-yl)phenyl]acrylic acid

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